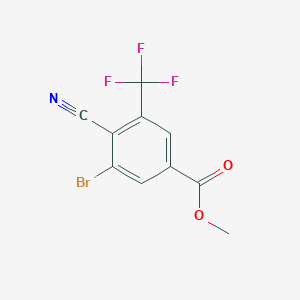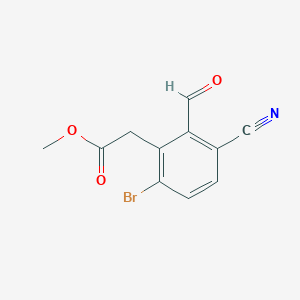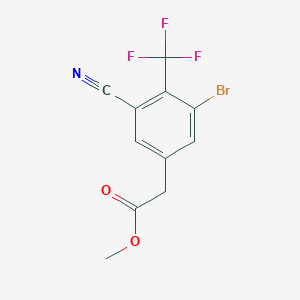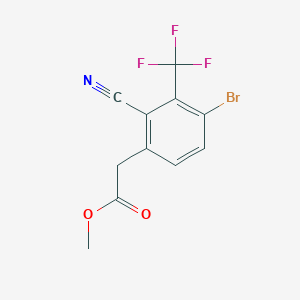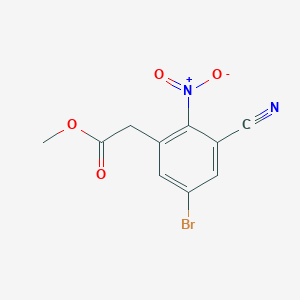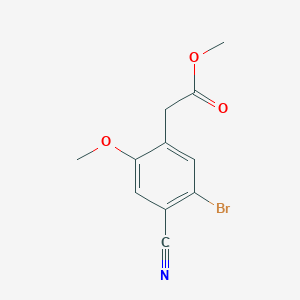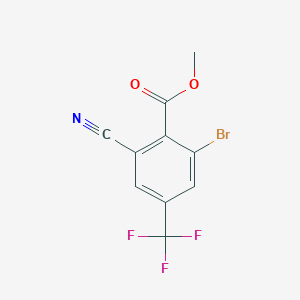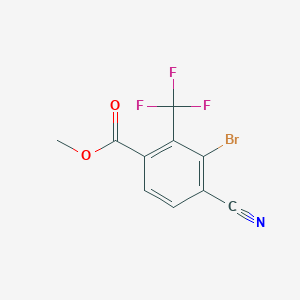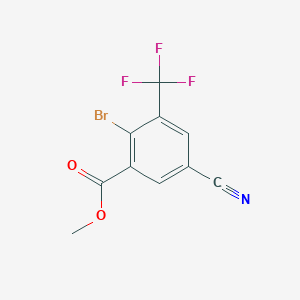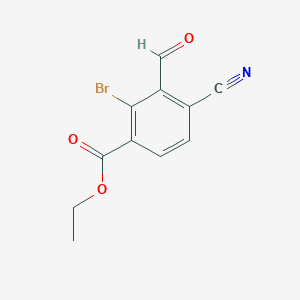
6-(Sec-butyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
6-(Sec-butyl)-2-methylpyrimidin-4-ol is a chemical compound belonging to the pyrimidinol class. Pyrimidinols are characterized by a pyrimidine ring, a heterocyclic aromatic organic compound similar to pyridine and pyrazine. This compound features a sec-butyl group attached to the 6th position and a methyl group at the 2nd position of the pyrimidine ring, with a hydroxyl group at the 4th position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylpyrimidin-4-ol as the starting material.
Reaction Steps: The sec-butyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2-methylpyrimidin-4-ol with sec-butyl halide (e.g., sec-butyl chloride) in the presence of a strong base (e.g., potassium carbonate) under reflux conditions.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as simulated moving bed chromatography, may be employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding pyrimidinone derivative.
Reduction: Reduction reactions can be performed on the pyrimidinol ring, leading to the formation of pyrimidinylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions typically use strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Pyrimidinone Derivatives: Resulting from the oxidation of the hydroxyl group.
Pyrimidinylamine Derivatives: Resulting from the reduction of the pyrimidinol ring.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 6-(Sec-butyl)-2-methylpyrimidin-4-ol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of various diseases. Industry: It serves as an intermediate in the synthesis of more complex chemical compounds used in various industrial applications.
Mécanisme D'action
The mechanism by which 6-(sec-butyl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
2-Methylpyrimidin-4-ol: Lacks the sec-butyl group.
6-(n-Butyl)-2-methylpyrimidin-4-ol: Has a straight-chain butyl group instead of a sec-butyl group.
6-(sec-Butyl)-4-hydroxypyrimidine: Lacks the methyl group at the 2nd position.
Uniqueness: The presence of the sec-butyl group in 6-(sec-butyl)-2-methylpyrimidin-4-ol provides unique steric and electronic properties compared to its analogs, influencing its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Propriétés
IUPAC Name |
4-butan-2-yl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-6(2)8-5-9(12)11-7(3)10-8/h5-6H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYYTOYAOZGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



